2-[(3,3-Dimethylcyclopentyl)amino]pyridine-3-carboxylic acid
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Overview
Description
2-[(3,3-Dimethylcyclopentyl)amino]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C13H18N2O2. It is also known by its IUPAC name, 2-[(3,3-dimethylcyclopentyl)amino]nicotinic acid . This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and an amino group attached to a dimethylcyclopentyl moiety.
Preparation Methods
The synthesis of 2-[(3,3-Dimethylcyclopentyl)amino]pyridine-3-carboxylic acid typically involves the following steps:
Formation of the Amino Group: The amino group is introduced through a reaction between 3,3-dimethylcyclopentylamine and a suitable pyridine derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
2-[(3,3-Dimethylcyclopentyl)amino]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(3,3-Dimethylcyclopentyl)amino]pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Mechanism of Action
The mechanism of action of 2-[(3,3-Dimethylcyclopentyl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
2-[(3,3-Dimethylcyclopentyl)amino]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
2-Aminonicotinic Acid: Similar in structure but lacks the dimethylcyclopentyl group, leading to different chemical and biological properties.
3-Aminopyridine-2-carboxylic Acid: Another similar compound with variations in the position of the amino and carboxylic acid groups, affecting its reactivity and applications.
Nicotinic Acid Derivatives: Various derivatives of nicotinic acid with different substituents, each having unique properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-[(3,3-dimethylcyclopentyl)amino]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2)6-5-9(8-13)15-11-10(12(16)17)4-3-7-14-11/h3-4,7,9H,5-6,8H2,1-2H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNUVDICHFVUNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)NC2=C(C=CC=N2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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